molecular formula C21H18N4O2 B11108655 N'-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B11108655
M. Wt: 358.4 g/mol
InChI Key: UIHKFVLRYVHOPK-UHFFFAOYSA-N
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Description

N’-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation of 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 2-(naphthalen-1-yl)hydrazinecarboxamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its interaction with cellular receptors may contribute to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

N’-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can be compared with other indole derivatives, such as:

    Isatin derivatives: Known for their antimicrobial and anticancer activities.

    Indole-3-acetic acid: A plant hormone with diverse biological functions.

    Indole-3-carbinol: Studied for its potential anticancer properties.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)imino-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C21H18N4O2/c1-25-18-12-5-4-10-16(18)20(21(25)27)24-23-19(26)13-22-17-11-6-8-14-7-2-3-9-15(14)17/h2-12,22,27H,13H2,1H3

InChI Key

UIHKFVLRYVHOPK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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